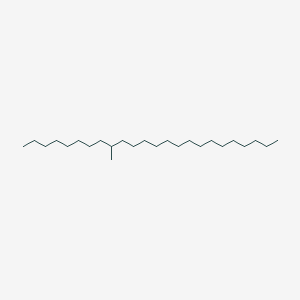
9-Methyltetracosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyltetracosane: is a long-chain hydrocarbon with the molecular formula C25H52 . It is a type of alkane, specifically a methyl-branched alkane, which means it consists of a long chain of carbon atoms with a single methyl group attached to the ninth carbon atom. This compound is found in various natural sources and has been studied for its role in chemical communication among insects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyltetracosane can be achieved through several methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with a suitable alkyl halide. For example, a Grignard reagent derived from 1-bromohexadecane can react with 1-bromooctane in the presence of magnesium to form this compound.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of a long-chain alkane with a methyl group using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources, such as plant waxes or insect cuticular hydrocarbons. The compound can be isolated using chromatographic techniques and further purified through recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Methyltetracosane can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction reactions can convert this compound into shorter-chain hydrocarbons. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination with chlorine gas can produce chlorinated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Chlorine gas (Cl2)
Major Products Formed:
Oxidation: Alcohols, ketones, and carboxylic acids
Reduction: Shorter-chain alkanes
Substitution: Chlorinated alkanes
Applications De Recherche Scientifique
Chemistry: 9-Methyltetracosane is used as a reference compound in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of similar hydrocarbons in complex mixtures .
Biology: In the field of entomology, this compound is studied for its role as a cuticular hydrocarbon in insects. It is involved in chemical communication, particularly in mating behaviors and species recognition .
Medicine: While not directly used in medicine, the study of this compound and similar compounds can provide insights into the development of new biomimetic materials and drug delivery systems.
Industry: In industrial applications, this compound is used as a component in lubricants and waxes due to its hydrophobic properties and stability .
Mécanisme D'action
The mechanism of action of 9-Methyltetracosane in biological systems involves its interaction with olfactory and gustatory receptors. In insects, it activates specific neurons that regulate mating behaviors and social interactions. The compound binds to receptors on the surface of sensory neurons, leading to changes in neuronal activity and subsequent behavioral responses .
Comparaison Avec Des Composés Similaires
Tetracosane (C24H50): A straight-chain alkane with no branching.
2-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the second carbon atom.
3-Methyltetracosane (C25H52): A methyl-branched alkane with the methyl group on the third carbon atom.
Uniqueness: 9-Methyltetracosane is unique due to the specific position of the methyl group on the ninth carbon atom, which influences its physical and chemical properties. This positional isomerism can affect its boiling point, melting point, and reactivity compared to other methyl-branched alkanes .
Propriétés
Numéro CAS |
65820-49-7 |
|---|---|
Formule moléculaire |
C25H52 |
Poids moléculaire |
352.7 g/mol |
Nom IUPAC |
9-methyltetracosane |
InChI |
InChI=1S/C25H52/c1-4-6-8-10-12-13-14-15-16-17-18-20-22-24-25(3)23-21-19-11-9-7-5-2/h25H,4-24H2,1-3H3 |
Clé InChI |
RTPNHHNIUIBIKH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(C)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















